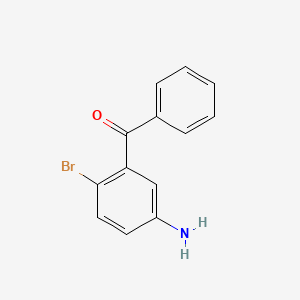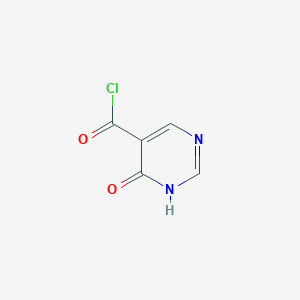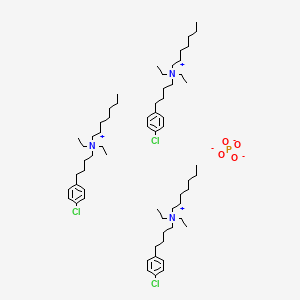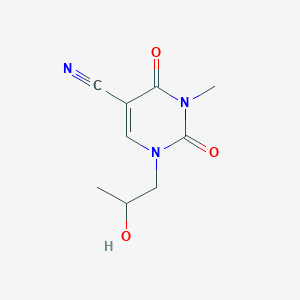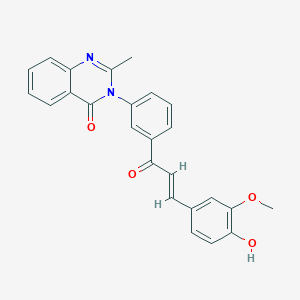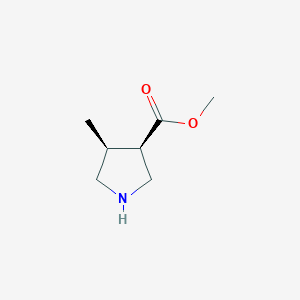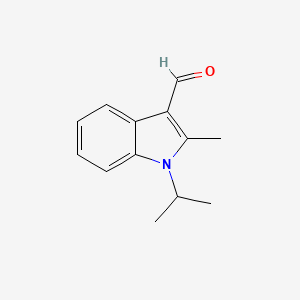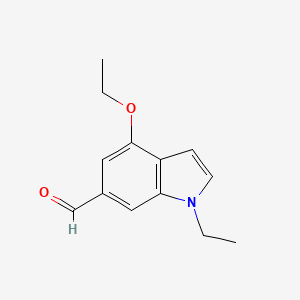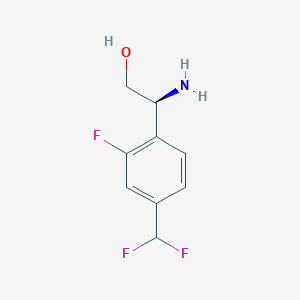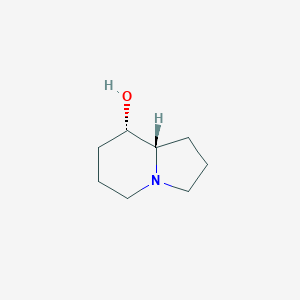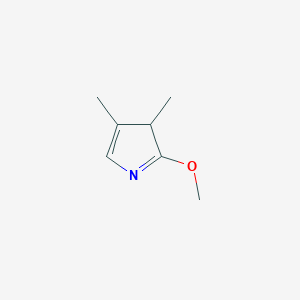
2-Methoxy-3,4-dimethyl-3H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3,4-dimethyl-3H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 3 and 4 positions and a methoxy group at the 2 position. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,4-dimethyl-3H-pyrrole can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with different amines in the presence of a catalytic amount of bismuth nitrate pentahydrate. This method yields the corresponding pyrroles with excellent efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3,4-dimethyl-3H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring.
Applications De Recherche Scientifique
2-Methoxy-3,4-dimethyl-3H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3,4-dimethyl-3H-pyrrole involves its interaction with various molecular targets and pathways. The specific details of its mechanism are still under investigation, but it is known to interact with enzymes and receptors in biological systems, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpyrrole: Similar in structure but lacks the methoxy group.
3,4-Dihydro-2H-pyrrole: Lacks the methoxy and methyl groups.
5-Methoxy-3,4-dihydro-2H-pyrrole: Similar but has a different substitution pattern.
Uniqueness
2-Methoxy-3,4-dimethyl-3H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
2-methoxy-3,4-dimethyl-3H-pyrrole |
InChI |
InChI=1S/C7H11NO/c1-5-4-8-7(9-3)6(5)2/h4,6H,1-3H3 |
Clé InChI |
KYXQVKXLZLRPIO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CN=C1OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


